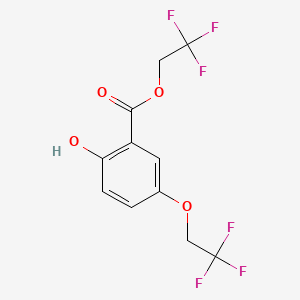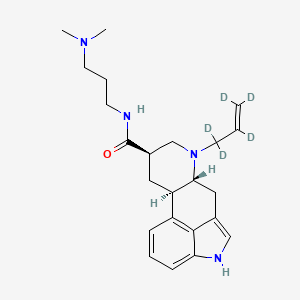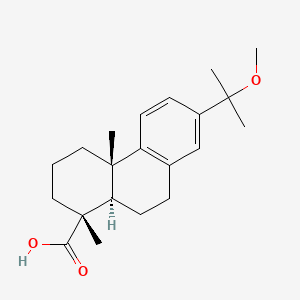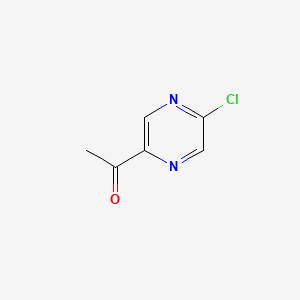![molecular formula C22H22N2O8 B565533 (3S,4S,5S)-4-((R)-4,5-Dihydroxy-9-methyl-3-oxo-1,3-dihydronaphtho[2,3-c]furan-1-yl)-3-(dimethylamino)-2,5-dihydroxy-6-oxocyclohex-1-enecarboxamide CAS No. 18695-01-7](/img/structure/B565533.png)
(3S,4S,5S)-4-((R)-4,5-Dihydroxy-9-methyl-3-oxo-1,3-dihydronaphtho[2,3-c]furan-1-yl)-3-(dimethylamino)-2,5-dihydroxy-6-oxocyclohex-1-enecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Beta-Apooxytetracycline is a certified reference material and pharmaceutical secondary standard . It is also known as β-Apo-oxytetracycline . Its empirical formula is C22H22N2O8 and it has a molecular weight of 442.42 .
Synthesis Analysis
The synthesis of tetracycline antibiotics like beta-Apooxytetracycline often begins with oxytetracycline . The central intermediary product is metacycline, which is obtained by treating oxytetracycline with N-chlorosuccinimide, dehydration in pure hydrogen fluoride, and then reductive dehalogenation with sodium dithionite .Molecular Structure Analysis
The beta-Apooxytetracycline molecule contains a total of 57 bonds. There are 35 non-H bonds, 15 multiple bonds, 3 rotatable bonds, 4 double bonds, 11 aromatic bonds, 1 five-membered ring, and 3 six-membered rings .Applications De Recherche Scientifique
Beta-apoOTC, along with other OTC degradation compounds, has been effectively separated and analyzed using reversed-phase liquid chromatography. This method provides excellent separation and can detect beta-apoOTC at low concentrations. This analytical technique is essential for assessing the purity and stability of oxytetracycline in various samples (Fedeniuk, Ramamurthi, & Mccurdy, 1996).
Another study achieved simultaneous determination of oxytetracycline and its related substances, including beta-apoOTC, using reversed-phase high performance liquid chromatography with UV detection. This method applies to oxytetracycline raw materials, as well as human and veterinary formulations, indicating its broad applicability for purity control and quality assurance (Smyrniotakis & Archontaki, 2007).
A study assessing the impact of cooking on veterinary drug residues in food reported that cooking processes like boiling, grilling, and frying can cause substantial reductions in oxytetracycline residues, including beta-apoOTC, in animal tissues. This finding is significant for understanding how cooking affects the safety and drug residue levels of food products (Rose, Bygrave, Farrington, & Shearer, 1996).
Capillary electrophoresis has been utilized for the separation of oxytetracycline and its related substances, including beta-apoOTC. This technique provides a complementary tool for the purity control and stability studies of oxytetracycline, highlighting its potential for application in pharmaceutical analysis (Li, Schepdael, Roets, & Hoogmartens, 1997).
Safety and Hazards
Beta-Apooxytetracycline is suspected of damaging the unborn child . It is recommended to obtain special instructions before use, not to handle until all safety precautions have been read and understood, and to use personal protective equipment as required . If exposed or concerned, it is advised to get medical attention or advice .
Mécanisme D'action
Target of Action
Alpha-apo-Oxytetracycline, also known as beta-Apooxytetracycline, is a derivative of the tetracycline class of antibiotics. Its primary targets are bacterial cells, specifically the 30S ribosomal subunit . This subunit plays a crucial role in protein synthesis, which is vital for bacterial growth and multiplication .
Mode of Action
Alpha-apo-Oxytetracycline inhibits bacterial growth by interfering with protein synthesis . It binds to the 30S ribosomal subunit, preventing the amino-acyl tRNA from binding to the A site of the ribosome . This action disrupts the translation process, thereby inhibiting bacterial growth .
Biochemical Pathways
The action of Alpha-apo-Oxytetracycline affects the protein synthesis pathway in bacteria . By binding to the 30S ribosomal subunit, it prevents the incorporation of new amino acids into the growing peptide chain . This disruption in the protein synthesis pathway leads to the inhibition of bacterial growth .
Pharmacokinetics
The pharmacokinetics of tetracyclines, including Alpha-apo-Oxytetracycline, are characterized by poor absorption after food . They belong to the oldest group of tetracyclines, which are less lipophilic and have reduced absorption compared to newer drugs in the class .
Result of Action
The result of Alpha-apo-Oxytetracycline’s action is the inhibition of bacterial growth . By disrupting protein synthesis, the bacteria cannot grow or multiply, which stops the spread of the infection . The remaining bacteria are then killed by the immune system or eventually die .
Action Environment
The action of Alpha-apo-Oxytetracycline can be influenced by environmental factors. For instance, tetracycline pollution is a growing global threat due to its unprecedented use in aquaculture, livestock, and human disease prevention . The influx of tetracycline may annihilate the microbial ecology structure in the environment and pose a severe threat to humans by disturbing the food chain .
Analyse Biochimique
Biochemical Properties
Alpha-Apo-Oxytetracycline is involved in various biochemical reactions. It is a degradation product of Oxytetracycline formed under acidic conditions . During the general aerobic composting, Oxytetracycline can be degraded to primary degradation products (EOTC, alpha-apo-oxytetracycline, and beta-apo-oxytetracycline) by indigenous microorganisms .
Cellular Effects
Alpha-Apo-Oxytetracycline has been found to have significant effects on various types of cells. For instance, it has been shown to have a toxic effect on rats, causing a decrease in body weight, disruption of blood cell counts, and induction of hepatocyte necrosis .
Molecular Mechanism
It is known that tetracyclines, the group to which Alpha-Apo-Oxytetracycline belongs, work by interfering with the ability of bacteria to produce essential proteins . Without these proteins, the bacteria cannot grow, multiply and increase in numbers .
Temporal Effects in Laboratory Settings
It is known that tetracyclines, including Alpha-Apo-Oxytetracycline, are stable as dry powders but not in aqueous solution, particularly at higher pH ranges .
Dosage Effects in Animal Models
It has been found to be toxic to rats, causing a decrease in body weight, disruption of blood cell counts, and induction of hepatocyte necrosis .
Metabolic Pathways
It is known that tetracyclines are derived by the polyketide biosynthesis pathway .
Transport and Distribution
It is known that tetracyclines form poorly soluble chelates with bivalent and trivalent cations, particularly calcium, magnesium, aluminum, and iron .
Subcellular Localization
It is known that tetracyclines, including Alpha-Apo-Oxytetracycline, are found in various subcellular organelles and compartments .
Propriétés
| { "Design of Synthesis Pathway": "The synthesis pathway of beta-Apooxytetracycline involves the modification of tetracycline molecule by introducing an epoxy group at the beta position.", "Starting Materials": [ "Tetracycline", "Epichlorohydrin", "Triethylamine", "Hydrochloric acid", "Dimethylformamide", "Ethyl acetate", "Water" ], "Reaction": [ "Step 1: Tetracycline is dissolved in dimethylformamide and triethylamine is added to the solution.", "Step 2: Epichlorohydrin is added dropwise to the solution while stirring at room temperature.", "Step 3: The reaction mixture is stirred for several hours until the reaction is complete.", "Step 4: The mixture is then poured into water and the resulting precipitate is filtered and washed with water.", "Step 5: The precipitate is dissolved in ethyl acetate and the organic layer is separated and washed with water.", "Step 6: The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated under reduced pressure to obtain beta-Apooxytetracycline as a solid." ] } | |
Numéro CAS |
18695-01-7 |
Formule moléculaire |
C22H22N2O8 |
Poids moléculaire |
442.4 g/mol |
Nom IUPAC |
(3S,4S,5S)-4-[(1R)-4,5-dihydroxy-9-methyl-3-oxo-1H-benzo[f][2]benzofuran-1-yl]-3-(dimethylamino)-2,5-dihydroxy-6-oxocyclohexene-1-carboxamide |
InChI |
InChI=1S/C22H22N2O8/c1-7-8-5-4-6-9(25)11(8)16(26)12-10(7)20(32-22(12)31)13-15(24(2)3)17(27)14(21(23)30)19(29)18(13)28/h4-6,13,15,18,20,25-28H,1-3H3,(H2,23,30)/t13-,15-,18-,20-/m0/s1 |
Clé InChI |
DRKMHDAKULCOKQ-MLZJRGSSSA-N |
SMILES isomérique |
CC1=C2C=CC=C(C2=C(C3=C1[C@H](OC3=O)[C@H]4[C@@H](C(=C(C(=O)[C@H]4O)C(=O)N)O)N(C)C)O)O |
SMILES |
CC1=C2C=CC=C(C2=C(C3=C1C(OC3=O)C4C(C(=C(C(=O)C4O)C(=O)N)O)N(C)C)O)O |
SMILES canonique |
CC1=C2C=CC=C(C2=C(C3=C1C(OC3=O)C4C(C(=C(C(=O)C4O)C(=O)N)O)N(C)C)O)O |
Synonymes |
4-(1,3-Dihydro-4,5-dihydroxy-9-methyl-3-oxonaphtho[2,3-c]furan-1-yl)-3-(dimethylamino)-2,5-dihydroxy-6-oxo-1-cyclohexene-1-carboxamide; α-Apoterramycin; |
Origine du produit |
United States |
Q & A
Q1: Is beta-Apooxytetracycline a significant degradation product of oxytetracycline during cooking?
A: The research suggests that beta-Apooxytetracycline might not be a major degradation product of OTC during cooking. Diode-array analysis of heated OTC solutions showed that closely related compounds like 4-epioxytetracycline and alpha-apooxytetracycline did not constitute a significant proportion of the breakdown products []. While this doesn't explicitly rule out beta-Apooxytetracycline, it suggests that other degradation pathways might be more prominent.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(R,S)-[1-[(Benzyloxy)carbamoyl]-2-hydroxyethyl]carbamic Acid Benzyl Ester](/img/structure/B565451.png)









